锂;3,5-二羟基-3,4,4-三甲基戊酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of lithium compounds can involve the use of lithium powder and various organic syntheses. For instance, the synthesis of 1,7-dioxaspiro[4.5]decanes from a new synthon involves the reaction with lithium powder in the presence of a carbonyl compound in THF, followed by hydrolysis and further chemical transformations . This indicates that lithium plays a crucial role in the formation of complex organic structures.

Molecular Structure Analysis

The molecular structure of lithium compounds can vary significantly depending on the ligands and solvents involved. For example, (tributylstannyl)lithium and (trimethylstannyl)lithium exhibit monomeric structures in ether and THF solutions, with coordination between Sn and Li . The addition of HMPA can lead to the formation of unusual dimeric structures, demonstrating the flexibility of lithium in forming various coordination complexes .

Chemical Reactions Analysis

Lithium compounds can undergo a range of chemical reactions. The lithium salt of 3,4,4-trimethyl-3,4-dihydro-3,5-diphenyl-2H-pyrazole reacts with tosyl chloride to produce a C-chlorinated pyrazoline, showcasing the reactivity of lithium salts in substitution reactions . This highlights the potential for lithium compounds to participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium compounds are influenced by their molecular structures and the solvents used. For example, the lithium salt of 2,3,3-trimethylindolenide shows different degrees of aggregation and varying quadrupole splitting constants depending on the solvent, which affects its reactivity and properties . Similarly, the zigzag chain structure of a vanadium complex linked by lithium ions in the solid state suggests that lithium can influence the solid-state structure of metal complexes .

科学研究应用

昼夜节律调节

锂是糖原合酶激酶 3 (GSK3) 的有效抑制剂,在调节昼夜节律中发挥着至关重要的作用。研究表明,锂治疗会导致昼夜节律时钟的负组分 Rev-erbα 的蛋白酶体降解,从而激活时钟基因 Bmal1,并可能影响昼夜节律调节 (Yin 等,2006)。

神经保护和衰老

锂的神经保护特性已在涉及线虫秀丽隐杆线虫的研究中得到强调,其中在临床上相关浓度下接触锂会增加正常衰老过程中的存活率。这表明了一种涉及编码核小体相关功能的基因表达改变的新机制,该机制可能适用于衰老研究和治疗 (McColl 等,2008)。

阿尔茨海默病和 tau 蛋白磷酸化

研究表明,锂通过抑制糖原合酶激酶-3 (GSK-3) 来减少 tau 蛋白磷酸化,增强 tau 蛋白与微管的结合并促进微管组装。这种机制提供了对锂在阿尔茨海默病干预措施开发中潜在应用的见解 (Hong 等,1997)。

血液学

在血液学领域,锂已被研究其对中性粒细胞增多和骨髓来源的循环 CD34+ 细胞增加的影响。尽管尚未出现血液学中的明确用途,但证据表明锂在中性粒细胞减少症和骨髓移植中的潜在治疗用途 (Focosi 等,2008)。

神经退行性疾病

锂被认为是一种神经保护剂,在阿尔茨海默病、肌萎缩侧索硬化症 (ALS) 和帕金森病等神经退行性疾病中具有潜在的治疗应用。其神经保护作用归因于对神经营养反应、自噬、氧化应激、炎症和线粒体功能的调节 (Forlenza 等,2014)。

作用机制

While the specific mechanism of action for Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate is not available, lithium salts in general are known to be mood stabilizers . They are used in the treatment of bipolar disorder, as they counteract both mania and depression . Lithium can also be used to augment other antidepressant drugs .

安全和危害

属性

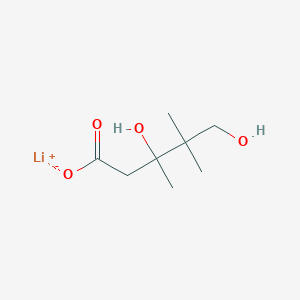

IUPAC Name |

lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4.Li/c1-7(2,5-9)8(3,12)4-6(10)11;/h9,12H,4-5H2,1-3H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPAFKSCIOIXPC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(CO)C(C)(CC(=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15LiO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)

![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2554099.png)

![5-((furan-2-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2554100.png)

![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide](/img/structure/B2554103.png)